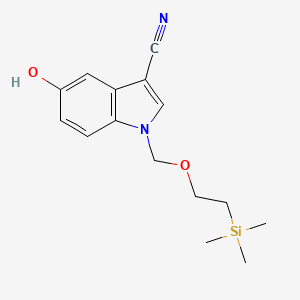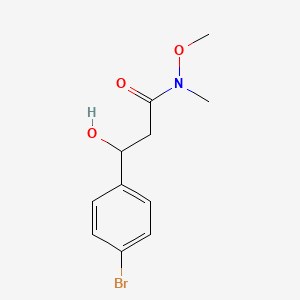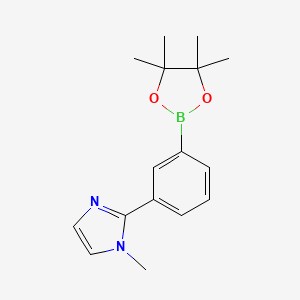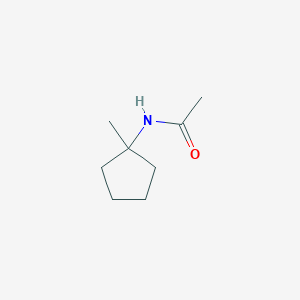
2,2-Dichloro-1-(2,4-difluorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(2,4-difluorophenyl)ethanol is a chemical compound with the molecular formula C8H6Cl2F2O It is characterized by the presence of two chlorine atoms and two fluorine atoms attached to a phenyl ring, along with a hydroxyl group attached to an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2,4-difluorophenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 2,4-difluorobenzaldehyde with chloroform in the presence of a base, followed by reduction with a suitable reducing agent. Another method involves the reaction of 2,4-difluorophenylmagnesium bromide with dichloromethane, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1-(2,4-difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while reduction can produce the alcohol. Substitution reactions can yield a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-(2,4-difluorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-(2,4-difluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-(2,4-difluorophenyl)ethanol
- 2,2-Dichloro-1-(3,4-difluorophenyl)ethanol
- 2,2-Dichloro-1-(2,4-difluorophenyl)ethanone
Uniqueness
2,2-Dichloro-1-(2,4-difluorophenyl)ethanol is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and in research settings .
Propiedades
Fórmula molecular |
C8H6Cl2F2O |
|---|---|
Peso molecular |
227.03 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(2,4-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H6Cl2F2O/c9-8(10)7(13)5-2-1-4(11)3-6(5)12/h1-3,7-8,13H |
Clave InChI |
WQVUJQOTYBZSIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)F)C(C(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 6-bromo-2-cyclopropyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B14027590.png)

![Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate](/img/structure/B14027609.png)






![(9H-Fluoren-9-yl)methyl (7S,8R,10R)-8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-a]azepine-11-carboxylate](/img/structure/B14027669.png)
![1-(2-Isopropyl-3-pyridyl)-3-methoxy-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14027672.png)
